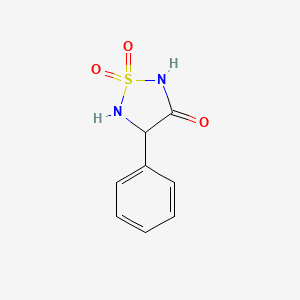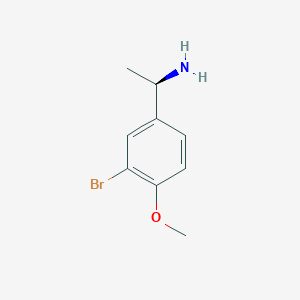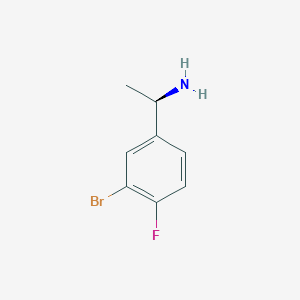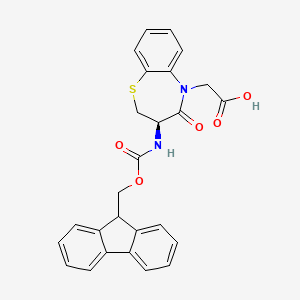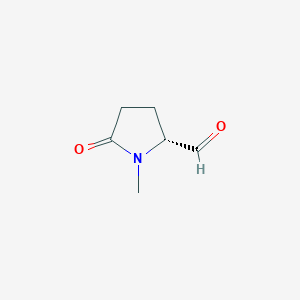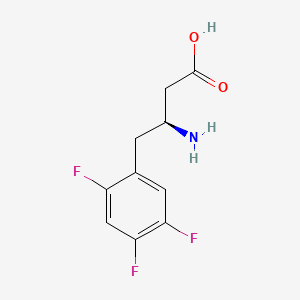
(s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
描述
(s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a chiral amino acid derivative with significant importance in pharmaceutical and chemical research. This compound is characterized by the presence of an amino group, a trifluorophenyl group, and a butanoic acid moiety, making it a versatile intermediate in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid typically involves multiple steps. One common method starts with 2,4,5-trifluorophenyl acetonitrile, which undergoes a reaction with ethyl alpha-bromoacetate and zinc in tetrahydrofuran to form ethyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate. This intermediate is then hydrolyzed using sodium hydroxide, followed by acidification with diluted hydrochloric acid to yield 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid .
Industrial Production Methods
The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. The process typically avoids the use of highly toxic solvents and reagents, making it safer and more environmentally friendly. The key steps include the use of inexpensive and readily available raw materials, efficient reaction conditions, and straightforward purification processes .
化学反应分析
Types of Reactions
(s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, nucleophiles, and bases are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of (s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid involves its interaction with specific molecular targets. In the case of its use as an intermediate in drug synthesis, the compound’s functional groups facilitate binding to active sites of enzymes or receptors, modulating their activity. The trifluorophenyl group enhances the compound’s stability and bioavailability, making it an effective component in pharmaceuticals .
相似化合物的比较
Similar Compounds
- ®-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid
- 4-(2,4,5-Trifluorophenyl)-3-oxobutanoic acid
- Sitagliptin phosphate
Uniqueness
(s)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is unique due to its chiral nature and the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable intermediate in the synthesis of bioactive molecules .
属性
IUPAC Name |
(3S)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16/h2,4,6H,1,3,14H2,(H,15,16)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFQQJVYCWLKPL-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)C[C@@H](CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
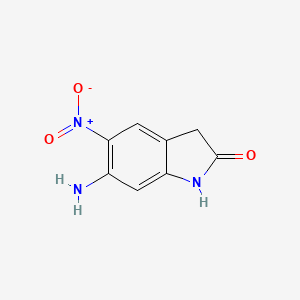
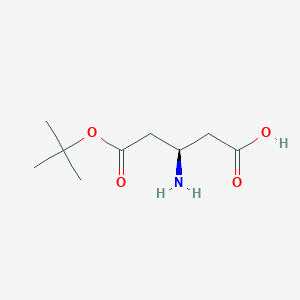
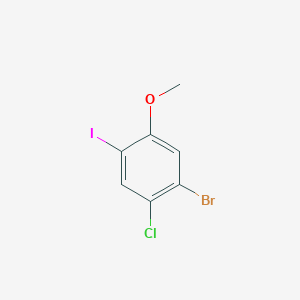
![6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine](/img/structure/B3179978.png)
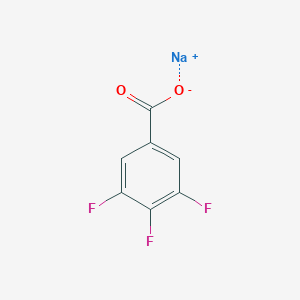
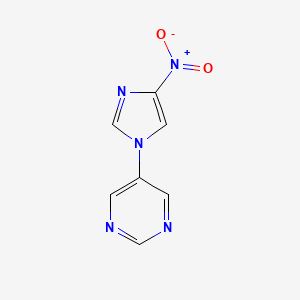
![Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B3179986.png)
![2'-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B3179991.png)
